Aspartyl-Lysine

Description

Evolution of Dipeptide Research and Significance of Aspartyl-Lysine as a Model System

Dipeptide research has evolved from simple identification and characterization to understanding their complex physiological and cell-signaling roles. hmdb.ca Dipeptides, as incomplete breakdown products of protein digestion or catabolism, were initially seen as transient intermediates. hmdb.ca However, research has revealed that many possess specific biological activities and are not merely stepping stones to amino acid degradation. hmdb.ca

This compound has emerged as a significant model system in this field for several reasons. Its structure, composed of a dicarboxylic amino acid (aspartic acid) and a basic amino acid (lysine), provides a unique combination of acidic and basic functional groups. nih.govontosight.ai This makes it an ideal candidate for studying a range of physicochemical properties and biological interactions. Its hydrophilic nature and defined structure facilitate studies on intestinal and renal transport mechanisms, with research demonstrating its absorption by the intestinal H+/peptide transporter PepT1 and excretion by kidney-specific H+/peptide cotransport systems. hmdb.ca Furthermore, its use in Maillard reaction models to study the formation of flavor and aroma compounds, such as pyrazines, highlights its utility in food chemistry research. mdpi.com

Interdisciplinary Research Perspectives on this compound: Bridging Chemistry and Biology

The study of this compound provides a clear bridge between chemistry and biology. From a biological standpoint, it is a naturally occurring metabolite found in various foods like wheat and fish. hmdb.ca Its constituent amino acids play crucial roles; L-lysine is an essential amino acid that must be obtained from the diet, while L-aspartic acid is a non-essential amino acid that also functions as a neurotransmitter and is involved in the urea (B33335) cycle for ammonia (B1221849) detoxification. ontosight.airesearchgate.net

From a chemical perspective, the defined structure of this compound allows for detailed investigation and characterization. nih.gov Its synthesis and the incorporation of its constituent amino acids into larger polymers have been explored for various applications. koreascience.krresearchgate.net For instance, novel poly(aspartic acid) derivatives conjugated with L-lysine have been synthesized to form stable nanoparticles in aqueous media, showing potential as delivery vehicles for bioactive molecules in pharmaceuticals and cosmetics. koreascience.krresearchgate.net The study of L-Lysine-L-Aspartate single crystals for nonlinear optical applications further underscores the compound's relevance in materials science, a field deeply rooted in chemistry. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H19N3O5 | nih.gov |

| Molecular Weight | 261.28 g/mol | nih.gov |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid | nih.gov |

| Physical Description | Solid | nih.gov |

| XLogP3-AA | -6.6 | nih.gov |

| Monoisotopic Mass | 261.13247072 Da | nih.gov |

Current Challenges and Future Directions in this compound Research

Despite its importance, research on this compound faces several challenges. One key area is the development of efficient and selective synthesis methods. The presence of multiple reactive functional groups in both aspartic acid and lysine (B10760008) necessitates complex protection and deprotection strategies during peptide synthesis. acs.org Research into prebiotically plausible synthesis routes and selective ligation techniques in water is ongoing to address these challenges. acs.org

Future research is poised to expand into several exciting directions. The potential of this compound and its derivatives in drug delivery continues to be a promising field, with a focus on creating biocompatible and biodegradable nanoparticles. koreascience.krresearchgate.net Further investigation into its role as a biomarker could be valuable, as its constituent amino acids are linked to various metabolic and neurological processes. mdpi.com Elucidating the precise mechanisms of its interaction with transport proteins and its metabolic fate will deepen our understanding of nutrient absorption and protein metabolism. hmdb.ca Additionally, exploring its influence on the sensory properties of foods through the Maillard reaction remains a relevant area of study for food science. mdpi.com The continued study of this simple dipeptide is therefore crucial for advancements in fields ranging from biochemistry and nutrition to materials science and pharmaceutical development.

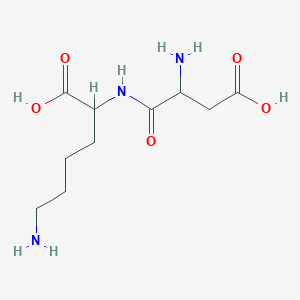

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-[(2-amino-3-carboxypropanoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLVOVXNKILLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sophisticated Synthetic and Derivatization Strategies for Aspartyl Lysine and Analogues

Contemporary Chemical Synthesis Methodologies for Aspartyl-Lysine and Related Dipeptides

The synthesis of dipeptides such as this compound (Asp-Lys) requires precise control over reactive functional groups to ensure the correct peptide bond formation and prevent unwanted side reactions. Modern synthetic chemistry offers two primary approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each methodology presents distinct advantages and challenges, particularly concerning protecting group strategy and purification.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. slideshare.net In this method, the peptide is assembled sequentially while one end is anchored to an insoluble polymer resin. For the synthesis of Asp-Lys, this typically involves attaching a protected lysine (B10760008) residue to the resin, followed by deprotection of its α-amino group and subsequent coupling with a protected aspartic acid derivative.

Protecting Group Strategy: The choice of protecting groups is critical to prevent side-chain reactions and ensure the integrity of the final peptide. The most common orthogonal protection scheme is the Fmoc/tBu strategy. iris-biotech.de

α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of the incoming amino acid. It is stable under acidic and neutral conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de

Side-Chain Protection: The side chains of both aspartic acid and lysine contain reactive functional groups (a carboxylic acid and an amine, respectively) that must be protected.

Aspartic Acid: The side-chain carboxyl group is commonly protected as a tert-butyl (tBu) ester, forming Fmoc-Asp(OtBu)-OH. peptide.comgoogle.com This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of releasing the peptide from the resin. iris-biotech.de

Lysine: The ε-amino group of lysine is typically protected with the tert-butoxycarbonyl (Boc) group, creating Fmoc-Lys(Boc)-OH. peptide.comgoogle.com The Boc group shares the same lability to TFA as the OtBu group, allowing for simultaneous deprotection of all side chains and cleavage from the resin. iris-biotech.de

Coupling and Potential Side Reactions: The formation of the peptide bond between the resin-bound lysine and the incoming Fmoc-Asp(OtBu)-OH is facilitated by coupling reagents. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used to activate the carboxylic acid for efficient amide bond formation. tandfonline.com

A significant challenge in sequences containing aspartic acid is the formation of an aspartimide intermediate. iris-biotech.de This side reaction is catalyzed by both acidic and basic conditions and involves the nucleophilic attack of the peptide backbone nitrogen on the side-chain ester. iris-biotech.denih.gov This can lead to racemization at the aspartic acid's α-carbon and the formation of β-aspartyl peptides upon ring opening. nih.govacs.org The risk is particularly high when the subsequent amino acid is glycine, asparagine, or arginine. nih.gov Using bulkier side-chain protecting groups or specific backbone-protected building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can mitigate this issue. nih.gov

Table 1: Common Reagents and Conditions in Fmoc-SPPS for Asp-Lys Synthesis

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Resin Attachment | Wang resin, 2-Chlorotrityl chloride resin | Provides a solid support for peptide assembly. The choice of resin dictates the conditions for final cleavage. | peptide.com |

| Nα-Deprotection | 20-40% Piperidine in DMF | Removes the Fmoc group from the N-terminus of the growing peptide chain. | thieme-connect.com |

| Coupling | HATU, HBTU, DIC/HOBt | Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | tandfonline.com |

| Final Cleavage and Deprotection | 95% Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) | Cleaves the completed peptide from the resin and removes side-chain protecting groups (OtBu, Boc). | iris-biotech.de |

Solution-Phase Synthetic Routes and Optimizations

Solution-phase peptide synthesis, while often more labor-intensive and time-consuming than SPPS, is well-suited for large-scale production and allows for the purification of intermediates at each step. rsc.org The synthesis of Asp-Lys in solution requires a carefully planned strategy of protecting groups and coupling methods to maximize yield and purity.

The general approach involves protecting the C-terminal carboxyl group of lysine (e.g., as a methyl or benzyl (B1604629) ester) and the ε-amino group (e.g., with a benzyloxycarbonyl (Z or Cbz) group). peptide.comresearchgate.net The aspartic acid is protected at its N-terminus (e.g., with Boc or Fmoc) and its side-chain carboxyl group. researchgate.net The two protected amino acids are then coupled in a suitable organic solvent using a coupling reagent.

Optimization and Side-Reaction Control: A primary concern in the solution-phase synthesis of aspartic acid-containing peptides is the formation of aspartimide, similar to SPPS. acs.org Careful selection of protecting groups for the aspartic acid side chain is crucial. While the benzyl ester is common, its removal via hydrogenolysis can sometimes be problematic. The use of more labile groups or alternative coupling strategies can minimize this side reaction. The purification of intermediates after each coupling and deprotection step is a key advantage of the solution-phase method, allowing for the removal of byproducts before proceeding to the next step, which can be critical for achieving high purity in the final product. rsc.org

Chemoenzymatic and Biocatalytic Approaches to this compound Production

Chemoenzymatic and biocatalytic methods offer an environmentally friendly alternative to traditional chemical synthesis, leveraging the high specificity and selectivity of enzymes to form peptide bonds under mild conditions. frontiersin.orgmdpi.com Proteases, which naturally hydrolyze peptide bonds, can be used in reverse for synthesis in either kinetically or thermodynamically controlled processes. nih.gov

Thermolysin, a thermostable neutral metalloproteinase, has been extensively studied for peptide synthesis. researchgate.net It is notably used in the industrial production of the aspartame (B1666099) precursor, Z-Asp-Phe-OMe, which demonstrates its efficacy in forming peptide bonds involving aspartic acid. nih.govresearchgate.net The synthesis of Asp-Lys using a similar approach would involve the condensation of a suitably N-protected aspartic acid derivative (e.g., N-benzyloxycarbonyl-L-aspartic acid) with a lysine derivative (e.g., L-lysine methyl ester). The reaction equilibrium is often shifted towards synthesis by the precipitation of the product from the aqueous reaction medium or by conducting the reaction in organic solvents or biphasic systems. researchgate.netnih.gov

Other proteases like papain and α-chymotrypsin have also been employed for the synthesis of various di- and tripeptides. mdpi.commdpi.com For instance, papain has been used to catalyze the oligomerization of lysine ethyl ester, and both enzymes can copolymerize different amino acid esters. mdpi.com The success of these enzymatic syntheses depends heavily on the enzyme's substrate specificity, the choice of protecting groups on the amino acid substrates, and the optimization of reaction conditions such as pH, temperature, and solvent system. frontiersin.org L-amino acid ligases represent another biocatalytic strategy, capable of forming dipeptides directly from unprotected amino acids, though they often require an ATP regeneration system for economic viability. researchgate.net

Table 2: Comparison of Synthetic Approaches for this compound

| Method | Key Advantages | Key Challenges | Typical Protecting Groups | Reference |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Fast, automatable, easy purification of final product. | Aspartimide formation, aggregation of long chains, higher cost for large scale. | Nα-Fmoc, Asp(OtBu), Lys(Boc) | slideshare.netiris-biotech.de |

| Solution-Phase Synthesis | Scalable, intermediate purification possible, lower cost of reagents for large scale. | Time-consuming, laborious purification at each step, potential for lower overall yield. | Nα-Boc/Fmoc, Asp/Lys side chains protected with benzyl or other orthogonal groups. | rsc.orgresearchgate.net |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate specificity limitations, often requires protecting groups, product inhibition. | N-terminal Z-group, C-terminal ester group. | nih.govnih.gov |

Synthesis and Characterization of this compound Conjugates and Polymeric Derivatives

The unique chemical properties of the this compound dipeptide, with its combination of acidic and basic side chains, make it a valuable building block for the design of advanced materials and peptidomimetics.

Amino Acid Conjugated Polymers for Advanced Material Design

Incorporating Asp-Lys motifs into polymers can impart desirable properties such as biocompatibility, biodegradability, and specific functionalities for applications in drug delivery and tissue engineering.

One approach involves the synthesis of poly(aspartic acid) derivatives conjugated with L-lysine. researchgate.netkoreascience.kr For example, polysuccinimide (PSI), a thermal polycondensation product of aspartic acid, can be synthesized and subsequently subjected to a ring-opening reaction with lysine derivatives. tandfonline.comresearchgate.net This creates a copolymer with both carboxylate groups from the aspartic acid backbone and primary amine groups from the lysine side chains. tandfonline.com The resulting poly(this compound) polymers can be amphiphilic and may form stable nanoparticles in aqueous media, making them promising candidates as delivery vehicles for bioactive molecules. researchgate.netkoreascience.kr

Another strategy involves the thermal copolycondensation of DL-aspartic acid and L-lysine to create a poly(succinimide-co-lysine) precursor. tandfonline.com Subsequent ring-opening with various nucleophiles can generate a family of water-soluble, biodegradable poly-amino acids. tandfonline.com The characterization of these polymers typically involves Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm the chemical structure, and techniques like gel permeation chromatography (GPC) to determine molecular weight and polydispersity. tandfonline.comnih.gov

Peptidomimetic Design Incorporating this compound Motifs

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. researchgate.net The distinct spatial arrangement of the carboxylate and amino groups in the Asp-Lys dipeptide can serve as a pharmacophore for designing mimetics that target specific biological receptors.

The design process often begins with understanding the structure-activity relationship (SAR) of the parent peptide to identify the key residues essential for biological activity. For instance, the Asp-Lys motif might be part of a larger peptide sequence that binds to a specific receptor. A peptidomimetic could be designed to replicate the charge distribution and conformational constraints of this motif. This can be achieved by introducing non-natural amino acids, modifying the peptide backbone to resist enzymatic cleavage, or creating cyclic structures. uu.nl For example, lactam staples can be formed by cyclizing the side chains of lysine and aspartic acid residues within a peptide sequence to stabilize helical structures. cam.ac.uk

In one study, a bioconjugate of lysine and arginine was synthesized to mimic the biological activity of the well-known Arg-Gly-Asp (RGD) cell adhesion sequence. nih.gov This demonstrates the principle of using the fundamental building blocks of peptides like lysine and aspartic acid (or its close chemical relative, arginine) to create novel structures with desired biological functions and enhanced stability. nih.gov The synthesis of such mimetics often involves a combination of standard peptide coupling chemistry and other organic reactions to create the non-peptidic linkages. nih.gov

Preparation of Modified this compound Analogues and Stereoisomers for Research

The synthesis of modified this compound (Asp-Lys) analogues and its stereoisomers is a critical area of research, providing essential tools for biochemical, pharmacological, and materials science investigations. These modifications can involve alterations to the peptide backbone, derivatization of the amino acid side chains, or changes in stereochemistry to probe biological interactions, enhance stability, or introduce novel functionalities.

Side-Chain and Backbone Modified Analogues

A primary strategy for creating Asp-Lys analogues involves the modification of the functional groups on the aspartic acid and lysine side chains. These modifications allow for the introduction of reporter groups, such as fluorescent tags, or functional moieties that alter the peptide's properties. For instance, fluorescent analogues have been developed by labeling the side chains of aspartic acid or lysine with various chromophores. rsc.org One approach involves the condensation of an anhydride (B1165640) with a protected amino acid that has an amine side chain, which can then be incorporated into peptides using Solid-Phase Peptide Synthesis (SPPS). rsc.org Another method uses a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate (B1237965) ester derived from L-aspartic acid to synthesize α-amino acids with aromatic enone side-chains, which can be converted into fluorescent pyrazole-containing analogues. rsc.org

Similarly, the covalent attachment of moieties like ferrocene (B1249389) or phthalocyanine (B1677752) to copolymers of lysine and aspartic acid has been achieved to create water-soluble, biodegradable drug carriers for research in antineoplastic therapies. nih.gov The synthesis utilizes coupling reagents such as O-benzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to form stable amide bonds between the carrier and the functional molecule under mild conditions. nih.gov

Backbone modifications, particularly the creation of phosphinic dipeptide analogues, are employed to develop potent and selective enzyme inhibitors for research. These analogues, which mimic the transition state of peptide bond hydrolysis, are valuable tools for studying proteases. mdpi.com For example, phosphinic dipeptide analogues incorporating a lysine mimetic have been synthesized and identified as high-affinity inhibitors of carboxypeptidase B, showing promise in fibrinolytic therapy research. mdpi.com The synthesis of these complex molecules often involves a multi-step process starting from protected amino acids and employing techniques like the phospha-Michael addition. mdpi.com

Table 1: Synthetic Strategies for Modified Asp-Lys Analogues

| Analogue Type | Synthetic Strategy | Key Reagents/Methods | Research Application | Citation |

|---|---|---|---|---|

| Fluorescent Analogues | Solid-Phase Peptide Synthesis (SPPS) after side-chain labeling | Fmoc-protected amino acids, fluorescent anhydrides | Probes for peptide-membrane interactions and biological imaging | rsc.org |

| Polymeric Drug Carriers | Copolymerization and subsequent functionalization | N-Carboxyanhydrides (NCAs), HBTU coupling reagent | Development of targeted drug delivery systems | nih.gov |

| Phosphinic Peptides | Multi-step organic synthesis | Phospha-Michael addition, protected amino acid precursors | Enzyme inhibitor design and mechanistic studies | mdpi.com |

Stereoisomers and Linkage Isomers

The preparation of specific stereoisomers and linkage isomers of Asp-Lys is crucial for understanding the structural basis of peptide and protein function. The native peptide bond involves the α-carboxyl group of one amino acid and the α-amino group of the next. However, in the case of Asp-Lys, linkage can also occur through the β-carboxyl group of aspartic acid or the ε-amino group of lysine. L-beta-aspartyl-L-lysine, an isopeptide, has been isolated from normal human urine, indicating its presence in biological systems. nih.gov

The synthesis of these isomers often requires sophisticated use of protecting groups during peptide synthesis to ensure the desired connectivity. peptide.com For example, to form an ε-(α-aspartyl)-lysine bond, the α-amino group of lysine and the β-carboxyl group of aspartic acid must be selectively protected while the ε-amino and α-carboxyl groups are left to react. Conversely, forming an α-(ε-aspartyl)-lysine peptide requires orthogonal protection of the α-carboxyl of aspartic acid and the α-amino group of lysine. peptide.com

Research into the prebiotic origins of peptides has also shed light on the synthesis and selection of lysine homologues. Studies have demonstrated that lysine thioacids undergo efficient coupling with aminonitriles in water to form peptides, whereas shorter homologues like ornithine and diaminobutyric acid rapidly cyclize, preventing peptide formation. acs.org However, the shortest homologue, diaminopropionic acid (Dpr), undergoes effective peptide ligation, suggesting its potential role as a catalytic residue in early peptides before the widespread availability of lysine. acs.org

Microbial synthesis provides another route to specific stereoisomers. Research using mixed rumen bacteria has demonstrated the production of meso-Diaminopimelic Acid (DAP) and LL-DAP from aspartic acid, which are then converted to lysine. researchgate.net This biological pathway highlights a natural route for the synthesis of lysine precursors and related stereoisomers.

Table 2: Research Findings on Asp-Lys Stereoisomers and Analogues

| Compound/Analogue | Source/Method | Key Finding | Research Implication | Citation |

|---|---|---|---|---|

| meso-Diaminopimelic Acid (meso-DAP) | Mixed rumen bacteria incubated with aspartic acid | Production of 0.221 mM meso-DAP | Demonstrates a biological pathway for synthesizing lysine precursors | researchgate.net |

| LL-Diaminopimelic Acid (LL-DAP) | Mixed rumen bacteria incubated with aspartic acid | Production of 0.013 mM LL-DAP | Shows stereospecificity in microbial synthesis | researchgate.net |

| Lysine | Mixed rumen bacteria incubated with aspartic acid | Production of 0.211 mM lysine | Confirms the conversion of aspartic acid to lysine in microorganisms | researchgate.net |

| L-beta-aspartyl-L-lysine | Isolated from human urine | Naturally occurring isopeptide | Important for studying protein cross-linking and modification in vivo | nih.gov |

Elucidation of Biosynthetic and Catabolic Pathways Involving Aspartyl Lysine

Enzymatic Mechanisms Governing Aspartate-Derived Lysine (B10760008) Biosynthesis

The biosynthesis of lysine from aspartate primarily proceeds through two well-characterized pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.org These pathways are distinguished by their unique sets of enzymes and intermediate molecules. wikipedia.org

The Diaminopimelate (DAP) Pathway: Enzyme Kinetics and Regulation

The Diaminopimelate (DAP) pathway is the principal route for lysine biosynthesis in bacteria and plants. biorxiv.orgoup.com This pathway begins with the phosphorylation of L-aspartate and culminates in the formation of L-lysine, involving a series of enzymatic reactions. pathbank.org

A critical regulatory point in the DAP pathway is the enzyme dihydrodipicolinate synthase (DHDPS), which catalyzes the first committed step. researchgate.netresearchgate.net The activity of DHDPS is subject to feedback inhibition by the end product, L-lysine. researchgate.netontosight.ai This allosteric regulation ensures that the cell does not overproduce lysine, thus conserving energy and resources. The enzyme diaminopimelate decarboxylase (DAPDC), which catalyzes the final step in lysine synthesis, is also regulated by lysine, albeit at higher concentrations. oup.comwikipedia.org Furthermore, the expression of the dapA gene, encoding DHDPS, is regulated by the intracellular levels of diaminopimelic acid, providing another layer of control over the pathway. oup.com

The kinetics of the enzymes in the DAP pathway have been studied to understand their efficiency and substrate affinity. For instance, LL-diaminopimelate aminotransferase from Arabidopsis thaliana exhibits an optimum pH of 7.9 in Tris buffer and 7.6 in HEPES buffer, with an optimum temperature of 36 degrees Celsius. uniprot.org

Interactive Table: Key Enzymes of the Diaminopimelate (DAP) Pathway

| Enzyme | EC Number | Function | Regulation |

| Aspartate kinase | 2.7.2.4 | Phosphorylates L-aspartate to form L-aspartyl-4-phosphate. pathbank.org | Subject to feedback inhibition by lysine and other aspartate-derived amino acids. nih.gov |

| Aspartate-semialdehyde dehydrogenase | 1.2.1.11 | Reduces L-aspartyl-4-phosphate to L-aspartate-semialdehyde. wikipedia.orguniprot.org | --- |

| Dihydrodipicolinate synthase (DHDPS) | 4.2.1.52 | Catalyzes the condensation of pyruvate (B1213749) and aspartate-semialdehyde. researchgate.netbioone.org | Strongly inhibited by lysine. researchgate.netontosight.ai |

| Dihydrodipicolinate reductase | 1.3.1.26 | Reduces dihydrodipicolinate to tetrahydrodipicolinate. ontosight.ai | --- |

| Tetrahydrodipicolinate N-succinyltransferase | 2.3.1.117 | Succinylates tetrahydrodipicolinate. biorxiv.org | --- |

| N-succinyl-diaminopimelate aminotransferase | 2.6.1.17 | Transfers an amino group to N-succinyl-2-amino-6-ketopimelate. pathbank.org | --- |

| N-succinyl-diaminopimelate desuccinylase | 3.5.1.18 | Removes the succinyl group to form LL-diaminopimelate. pathbank.org | --- |

| Diaminopimelate epimerase | 5.1.1.7 | Converts LL-diaminopimelate to meso-diaminopimelate. pathbank.org | --- |

| Diaminopimelate decarboxylase (DAPDC) | 4.1.1.20 | Decarboxylates meso-diaminopimelate to form L-lysine. wikipedia.org | Inhibited by high concentrations of lysine. wikipedia.org |

The α-Aminoadipate (AAA) Pathway: Comparative Biochemical Analysis

In contrast to the DAP pathway, the α-aminoadipate (AAA) pathway is utilized by some fungi, algae, and euglenoids for lysine biosynthesis. biorxiv.orgwikipedia.org This pathway starts with the condensation of acetyl-CoA and α-ketoglutarate. wikipedia.org While the DAP pathway is part of the aspartate biosynthetic family, the AAA pathway belongs to the glutamate (B1630785) family. wikipedia.org

A key intermediate that gives the AAA pathway its name is α-aminoadipate. wikipedia.org The enzymatic steps in the AAA pathway show some resemblance to the citric acid cycle. wikipedia.orgresearchgate.net For instance, the initial reactions involve enzymes like homocitrate synthase, homoaconitase, and homoisocitrate dehydrogenase, which parallel citrate (B86180) synthase, aconitase, and isocitrate dehydrogenase in the citric acid cycle. wikipedia.org

Interestingly, some bacteria, such as Thermus thermophilus, which were previously thought to exclusively use the DAP pathway, have been found to possess a variant of the AAA pathway. biorxiv.orgresearchgate.net This suggests a more widespread distribution of the AAA pathway than initially believed. The conversion of lysine back to α-ketoadipate during degradation in many organisms proceeds through the reverse steps of the AAA pathway. wikipedia.org

Role of Aspartyl-4-Phosphate and Aspartate-Semialdehyde Intermediates

Aspartyl-4-phosphate and aspartate-semialdehyde are crucial intermediates at a metabolic branch point. hmdb.cahmdb.ca L-aspartyl-4-phosphate is synthesized from L-aspartate and ATP by the enzyme aspartate kinase. pathbank.orghmdb.ca It is then converted to L-aspartate-semialdehyde in a reaction catalyzed by aspartate-semialdehyde dehydrogenase, which utilizes NADPH. uniprot.orghmdb.caontosight.ai

Aspartate-semialdehyde dehydrogenase (ASADH) is a pivotal enzyme as it sits (B43327) at the junction leading to the synthesis of not only lysine but also methionine, threonine, and isoleucine. wikipedia.orgbioone.orgontosight.ai In the context of lysine biosynthesis via the DAP pathway, aspartate-semialdehyde is condensed with pyruvate by dihydrodipicolinate synthase to enter the lysine-specific branch. pathbank.orghmdb.ca This enzyme is essential for the survival of bacteria and plants, making it a potential target for the development of new antimicrobial and herbicidal agents. ontosight.airesearchgate.net

Proteolytic Degradation and Catabolism of Aspartyl-Lysine in Biological Systems

The breakdown of proteins and peptides, including the dipeptide this compound, is a continuous process in all living organisms. hmdb.cahmdb.ca This proteolysis is carried out by a diverse group of enzymes known as peptidases.

Characterization of this compound-Specific Peptidases (e.g., Zinc Stable Asp-Lys Peptidase, Peptidase E)

Specific peptidases are responsible for the hydrolysis of dipeptides containing aspartic acid. One such enzyme is the Zinc Stable Asp-Lys Peptidase , which has been identified in the human intestinal brush border. nih.gov This enzyme is distinct from other known peptidases and exhibits notable activity towards this compound, particularly in the presence of zinc ions. nih.gov

Another well-characterized enzyme is Peptidase E , which shows a high degree of specificity for dipeptides with an N-terminal aspartate residue. asm.orgnih.gov Studies on Peptidase E from Salmonella typhimurium and Xenopus laevis have revealed that it is a serine hydrolase. nih.gov It effectively hydrolyzes various aspartyl dipeptides, including Asp-Leu and Asp-Pro, but shows little to no activity towards peptides with other N-terminal amino acids. nih.gov The specificity of Peptidase E for the N-terminal aspartate makes it a unique enzyme among peptidases. nih.gov

The presence of positively charged amino acids like lysine at the N-terminus of a peptide can influence its degradation rate by certain proteases. acs.org For instance, some secreted aspartyl proteases from Candida albicans are known to degrade peptides containing lysine residues. nih.gov

Lysine Catabolic Pathways (e.g., Saccharopine Pathway) and Intermediates

Once lysine is released from peptides like this compound, it can be catabolized through several pathways, the most common being the saccharopine pathway . wikipedia.orgscielo.brscispace.com This pathway is the primary route for lysine degradation in animals and plants and essentially operates as the reverse of the AAA pathway for lysine synthesis. wikipedia.org

The saccharopine pathway involves two main enzymes: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). researchgate.netscielo.br LKR condenses lysine with α-ketoglutarate to form saccharopine. rupress.org SDH then hydrolyzes saccharopine to yield α-aminoadipate semialdehyde and glutamate. rupress.orgfrontiersin.org In many organisms, including mammals, these two enzymatic activities are contained within a single bifunctional protein called α-aminoadipic semialdehyde synthase (AASS). rupress.orgreactome.org

The α-aminoadipate semialdehyde is further oxidized to α-aminoadipate, which is then converted to α-ketoadipate. reactome.org Ultimately, the catabolism of lysine through this pathway leads to the production of acetyl-CoA, which can enter the citric acid cycle for energy production. nih.govontosight.ai The regulation of lysine catabolism is crucial, as an overabundance of free lysine can be toxic. scispace.com

Physiological Occurrence and Distribution of this compound as a Metabolite

This compound is a dipeptide composed of L-aspartic acid and L-lysine residues. nih.gov Its presence in biological systems is primarily as a transient intermediate in protein metabolism.

As a product of incomplete protein digestion, this compound is found in various food sources. hmdb.ca It has been identified in natural products such as wheat and fish. hmdb.ca Within the cellular environment, its expected location is the cytoplasm. nih.gov

The status of this compound within the human body is cataloged in the Human Metabolome Database (HMDB), though with some ambiguity. One entry classifies it as a known metabolite widely distributed in nature. hmdb.ca However, another entry describes it as an "Expected" metabolite, suggesting it has not been definitively identified in human tissues or biofluids. hmdb.ca Despite this, other research has documented the presence of proteins containing D-β-aspartyl residues (an isomeric form) in various human tissues, including the heart, lungs, and gastrointestinal tract, which are formed through protein aging and stress. mdpi.com

| Parameter | Description | Source(s) |

|---|---|---|

| Metabolic Role | Intermediate of protein digestion and catabolism. | hmdb.cahmdb.canih.gov |

| Natural Food Sources | Wheat, fish, and other protein-containing nutrients. | hmdb.ca |

| Cellular Location | Cytoplasm. | nih.gov |

| Human Metabolome Status | Classified as both a known metabolite and an 'Expected' metabolite not yet definitively identified in human biofluids. | hmdb.cahmdb.ca |

Transport Mechanisms of this compound and Related Peptides in Cellular Contexts

The movement of dipeptides and tripeptides, including this compound, across cellular membranes is a critical process for nutrition and cellular homeostasis. ontosight.ai This transport is not achieved by simple diffusion but is mediated by a specific family of transporter proteins.

The primary mediators of di- and tripeptide transport are the proton-coupled oligopeptide transporters (POTs), which belong to the Solute Carrier (SLC) family 15. elifesciences.orgguidetopharmacology.orgmdpi.com The transport process is electrogenic, relying on the co-transport of protons (H+) down their electrochemical gradient to drive the uptake of peptides into the cell. biorxiv.orgtandfonline.com The mechanism involves the binding of the peptide and a proton to the transporter, a conformational change in the protein, and subsequent release of the substrates into the cytoplasm. ontosight.ai

Two of the most well-characterized members of this family are PepT1 and PepT2. elifesciences.orgmdpi.com

PepT1 (SLC15A1): This is characterized as a low-affinity, high-capacity transporter. elifesciences.orgresearchgate.net It is predominantly expressed on the brush border membranes of intestinal epithelial cells, where its primary role is the absorption of di- and tripeptides from digested dietary protein. guidetopharmacology.orgbiorxiv.org It has been demonstrated that this compound is absorbed from the intestine via the PepT1 transporter. hmdb.ca

PepT2 (SLC15A2): This is a high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, lungs, and brain. elifesciences.orgresearchgate.net In the kidneys, PepT2 is crucial for reabsorbing small peptides from the glomerular filtrate, thereby conserving amino acids. guidetopharmacology.orgbiorxiv.org this compound is also excreted and reabsorbed by this high-affinity H+/peptide cotransport system in the kidney. hmdb.ca

While PepT1 and PepT2 are the major transporters, other members of the SLC15 family, such as PHT1 (SLC15A4) and PHT2 (SLC15A3), also interact with dipeptides and the amino acid histidine, particularly in immune cells. guidetopharmacology.org The transport of peptides is essential for the bioavailability of not only dietary protein but also numerous peptide-based drugs. mdpi.comresearchgate.net

| Transporter | Systematic Name | Characteristics | Primary Location(s) | Function | Source(s) |

|---|---|---|---|---|---|

| PepT1 | SLC15A1 | Low-affinity, high-capacity | Small intestine | Absorbs dietary di/tripeptides, including this compound. | hmdb.caelifesciences.orgguidetopharmacology.orgresearchgate.net |

| PepT2 | SLC15A2 | High-affinity, low-capacity | Kidney, brain, lungs | Reabsorbs di/tripeptides from filtrate, conserving amino acids. | hmdb.caelifesciences.orgguidetopharmacology.orgresearchgate.net |

| PHT1 | SLC15A4 | Interacts with di/tripeptides and histidine | Immune cells (e.g., lysosomes) | Histidine and peptide transport. | guidetopharmacology.org |

| PHT2 | SLC15A3 | Interacts with di/tripeptides and histidine | Immune cells (e.g., macrophages) | Histidine and peptide transport. | guidetopharmacology.org |

Molecular Recognition and Functional Implications of Aspartyl Lysine Interactions

Electrostatic Interactions and Salt Bridge Formation in Protein Tertiary and Quaternary Structures

The salt bridge is a non-covalent interaction composed of both a hydrogen bond and an ionic bond. wikipedia.org In proteins, these bridges most frequently form between the anionic carboxylate group (RCOO⁻) of aspartic acid (or glutamic acid) and the cationic ammonium (B1175870) group (RNH₃⁺) of lysine (B10760008) (or the guanidinium (B1211019) group of arginine). wikipedia.orgrsc.org This electrostatic attraction is a significant force that dictates the intricate three-dimensional architecture of proteins. rsc.org

The contribution of a salt bridge to protein stability is highly dependent on its environment, including its degree of burial away from the solvent. nih.gov While they are known to stabilize secondary, tertiary, and quaternary structures, their net effect is a balance between the favorable electrostatic interaction and the energetic cost of desolvating the charged groups. nih.govnih.gov Studies have shown that proteins from thermophilic organisms, which thrive at high temperatures, often feature extensive networks of salt bridges on their surfaces, contributing to their enhanced thermal stability. taylorandfrancis.com

Table 1: Factors Influencing Asp-Lys Salt Bridge Stability

| Factor | Description | Implication for Stability |

|---|---|---|

| Geometry | The distance and relative orientation of the interacting carboxylate and ammonium groups. The optimal N-O distance is less than 4 Å. wikipedia.org | Strong geometric preference; deviations weaken the interaction. nih.gov |

| Solvent Accessibility | The degree to which the salt bridge is exposed to water. | Buried salt bridges are generally more stabilizing due to the lower dielectric constant of the protein interior compared to water. nih.gov |

| Ionic Strength | The concentration of ions in the surrounding solution. | At high ionic strengths, the electrostatic component of the salt bridge can be masked or weakened. wikipedia.org |

| pH | The pH of the environment affects the protonation state of the side chains. | The interaction is strongest when aspartic acid is deprotonated (anionic) and lysine is protonated (cationic). |

The presence of aspartyl-lysine pairs significantly influences the specific conformation and the dynamic behavior of proteins. In the complex protein collagen, interchain salt bridges are crucial for the stability of its characteristic triple helix structure. nih.gov

Research using collagen mimetic peptides (CMPs) has demonstrated that integrating charged pairs, such as lysine and aspartic acid, can direct the self-assembly and registration of the triple helix. researchgate.netnih.gov Specifically, placing a positively charged lysine residue and a negatively charged aspartic acid residue on opposite ends of CMP sequences can promote end-to-end interactions between triple helices, leading to the formation of fibrils that mimic native collagen. rsc.org This stabilization is attributed to the formation of interchain ion pairs. researchgate.net

Molecular simulations have further clarified this role, showing that while salt bridges generally promote triple-helical stability, their effectiveness depends on their precise location and geometry. nih.gov For instance, lysine-aspartate salt bridges are found to be most stabilizing when formed between residues on the leading (A) and middle (B) strands of the triple helix. nih.gov The dynamics of salt bridge networks can also act as a molecular switch, controlling protein-protein interactions by altering the balance between binding-competent and binding-incompetent states. plos.org

The ability to form these stabilizing interactions can be harnessed for protein engineering. Studies have shown that isopeptide bonds can be formed between the side chains of lysine and aspartate to covalently link and stabilize the collagen triple helix structure, a process termed "covalent capture". researchgate.netnih.gov

Aspartic Acid-Lysine Salt Bridges in Protein Folding and Stability

Enzyme-Substrate and Enzyme-Inhibitor Interactions Involving this compound

The specific recognition between aspartic acid and lysine is a critical determinant in the active sites of various enzymes, governing substrate specificity and catalytic mechanism.

Aspartyl aminopeptidase (B13392206) (DNPEP), a member of the M18 metallopeptidase family, catalyzes the removal of an N-terminal amino acid from a peptide, showing a distinct preference for acidic residues, particularly aspartate. rcsb.orguniprot.orguniprot.org This specificity is crucial for its roles in intracellular peptide metabolism and the regulation of the renin-angiotensin system. rcsb.orgnih.gov

Structural and biochemical analyses of human DNPEP have revealed the molecular basis for this substrate preference. The enzyme's active site contains a substrate specificity pocket designed to accommodate acidic amino acids. rcsb.orgnih.gov A key feature of this pocket is the presence of a basic lysine residue (Lys370 in one studied structure). nih.govnih.gov This lysine residue, which is positively charged at physiological pH, is strategically located at the base of the active site. nih.gov It provides a positive charge that electrostatically attracts the negatively charged side chain of an N-terminal aspartate on a substrate peptide, thus playing a key role in substrate recognition and binding. rcsb.orgnih.govnih.gov

Table 2: Characteristics of Human Aspartyl Aminopeptidase (DNPEP)

| Feature | Description | Reference(s) |

|---|---|---|

| Enzyme Class | EC 3.4.11.21; M18 Metallopeptidase | uniprot.orguniprot.org |

| Function | Cleaves N-terminal acidic amino acids from peptides. | uniprot.org |

| Substrate Preference | Aspartate > Glutamate (B1630785) | uniprot.orgwikicrow.ai |

| Quaternary Structure | Dodecameric complex forming a tetrahedral assembly. | rcsb.orgnih.govnih.gov |

| Active Site Metals | Contains a binuclear zinc center. | nih.govwikicrow.ai |

| Specificity Determinant | A basic lysine residue in the substrate binding pocket attracts the acidic substrate. | rcsb.orgnih.govnih.gov |

Aspartyl-tRNA synthetase (AspRS) is the enzyme responsible for the highly specific attachment of aspartic acid to its corresponding transfer RNA (tRNA^Asp), a critical step for ensuring the fidelity of protein synthesis. ontosight.aiembopress.org The recognition of the correct amino acid is achieved through a network of highly specific non-covalent interactions within the enzyme's active site, including salt bridges and hydrogen bonds. biorxiv.org

The class IIb aminoacyl-tRNA synthetases, which include AspRS, asparaginyl-tRNA synthetase (AsnRS), and lysyl-tRNA synthetase (LysRS), share significant structural homology. nih.govrcsb.org In Lysyl-tRNA synthetase, the lysine substrate is bound via a salt bridge to a glutamic acid residue in the active site, illustrating the reciprocal nature of this recognition motif. rcsb.org

The cleavage of the peptide bond in this compound is carried out by peptidases with specificity for N-terminal acidic residues. Kinetic and mechanistic studies on these enzymes provide insight into their catalytic process.

Studies on E. coli K12 have identified multiple peptidases (such as Peptidase B and Peptidase E) that catalyze the hydrolysis of N-terminal aspartyl peptides. ntu.ac.uk These enzymes were shown to be active on the substrate Asp-Leu, which is structurally similar to Asp-Lys. Mechanistic investigations revealed that these peptidases generally exhibit optimal activity around neutral to slightly alkaline pH (e.g., pH 7.8). ntu.ac.uk Their activity can be inhibited by metal-ion chelators like EDTA, indicating they are metallopeptidases, consistent with the known properties of DNPEP. ntu.ac.uk

The general catalytic mechanism for aspartic peptidases involves a water molecule, activated by one of the catalytic aspartate residues in the active site, acting as a nucleophile to attack the carbonyl carbon of the peptide bond. researchgate.net For metalloaminopeptidases like DNPEP, the binuclear zinc center is crucial for catalysis, activating a water molecule and stabilizing the tetrahedral intermediate formed during peptide bond hydrolysis. nih.govacs.org

Aspartyl-tRNA Synthetase Specificity and Amino Acid Recognition Mechanisms

Interactions of this compound with Nucleic Acids and Mineral Surfaces

The interaction of peptides containing this compound with other molecules and surfaces is fundamentally governed by the distinct properties of their side chains. The aspartic acid residue provides a negatively charged carboxylate group, while the lysine residue offers a positively charged amino group at physiological pH. This charge duality allows for diverse and specific electrostatic interactions.

Nucleic Acids: The binding of proteins to nucleic acids like DNA and RNA is a cornerstone of genetic regulation and expression. The specificity of these interactions often arises from a combination of hydrogen bonds and electrostatic attractions between amino acid side chains and the functional groups of nucleotide bases. oup.com

Research into amino acid-base pairing preferences has revealed strong and specific interactions involving aspartic acid and lysine. oup.com Aspartic acid shows a marked preference for interacting with cytosine. oup.comoup.comsjsu.edu This is attributed to electrostatic attraction between the negatively charged aspartic acid side chain and the net positive charge on cytosine's N4 group, which is accessible in the major groove of DNA. sjsu.edu Conversely, the positively charged side chain of lysine, being long and flexible, interacts favorably with guanine. oup.comsjsu.edu Guanine presents two accessible negative charges in the major groove at positions N7 and O6, making it an ideal electrostatic partner for lysine. sjsu.edu

A critical biological example of these interactions is found in the behavior of histone tails. The lysine-rich amino-terminal tails of histones, which extend from the nucleosome core particle, play a crucial role in regulating chromatin structure and the accessibility of DNA. acs.org These positively charged lysine residues can interact directly with the negatively charged phosphate (B84403) backbone of DNA, as well as with specific bases, influencing many biochemical processes, including transcription. acs.org The strength of these interactions is often modulated by post-translational modifications to the lysine residues. acs.org

Table 1: Observed Interaction Preferences of Aspartic Acid and Lysine with Nucleic Acid Bases

| Amino Acid | Preferred Base | Basis of Interaction | Source |

|---|---|---|---|

| Aspartic Acid | Cytosine (C) | Electrostatic attraction between the negatively charged amino acid and the positively charged base. | oup.com, oup.com, sjsu.edu |

| Lysine | Guanine (G) | Electrostatic attraction between the positively charged amino acid and the negatively charged base. | oup.com, sjsu.edu |

Mineral Surfaces: The adsorption of amino acids and peptides onto mineral surfaces is a significant area of study in geochemistry and biomineralization. The dominant factor governing these interactions is typically electrostatic attraction between the charged amino acid side chains and the surface charge of the mineral. jst.go.jp This interaction is highly dependent on the pH of the surrounding aqueous environment, which affects both the charge of the amino acid and the mineral surface. jst.go.jpmdpi.com

Studies have shown that minerals with a net positive surface charge have a high affinity for negatively charged amino acids like aspartic acid. For instance, calcite (CaCO₃) and the bone mineral hydroxyapatite (B223615) (HAP) readily adsorb aspartic acid. jst.go.jpnih.gov The interaction between the carboxylate group of aspartate and the calcium ions on the hydroxyapatite surface is a key factor in this adsorption. jst.go.jpumich.edu

In contrast, minerals with a net negative surface charge, such as quartz (SiO₂) and amorphous silica (B1680970), preferentially adsorb positively charged amino acids like lysine. mdpi.comnih.gov In slightly alkaline conditions, amorphous silica surfaces are negatively charged and promote the adsorption of lysine. mdpi.com The affinity of both aspartic acid and lysine for hydroxyapatite is significant, though it occurs under different pH conditions corresponding to their opposite charges. jst.go.jp

Table 2: Adsorption Affinity of Aspartic Acid and Lysine on Various Mineral Surfaces

| Amino Acid | Mineral Surface | Surface Charge Characteristic | Adsorption Affinity | Source |

|---|---|---|---|---|

| Aspartic Acid | Hydroxyapatite (HAP) | Positive (in weak acid) | High | jst.go.jp |

| Calcite | Positive | High | nih.gov | |

| Goethite | Positive (in weak acid) | High | mdpi.com, mdpi.com | |

| Lysine | Hydroxyapatite (HAP) | Negative (in weak alkali) | High | jst.go.jp |

| Quartz | Negative | High | nih.gov | |

| Amorphous Silica | Negative (in weak alkali) | High | mdpi.com |

This compound in Post-Translational Modification Research (e.g., Acetylation Sites within Lysine-Containing Peptides)

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which dramatically expand their functional diversity. wikipedia.org Functional groups on amino acid side chains, such as the carboxylate of aspartate and the amine of lysine, are common sites for these modifications. wikipedia.org Lysine, in particular, can undergo a wide array of PTMs, including acetylation, methylation, ubiquitylation, and acylation with aspartyl groups to form an isopeptide bond. umb.educellsignal.com

Lysine acetylation is a widespread and reversible PTM that plays a critical regulatory role in nearly all cellular compartments, influencing everything from gene expression to metabolism. nih.govabcam.com The process involves the transfer of an acetyl group, typically from acetyl-CoA, to the ε-amino group of a lysine side chain. nih.govacs.org This modification is crucial because it neutralizes the positive charge of the lysine residue, which can significantly alter a protein's structure, interactions, and function. nih.gov

Research into the molecular recognition of acetylated lysine has revealed a fascinating role for aspartic acid. For example, the DPF3b protein contains a domain that recognizes acetyl-lysine residues, and a key aspartic acid within this domain is also involved in recognizing N-terminally acetylated peptides. nih.gov This highlights a direct molecular interplay where an aspartic acid residue is used to read a modification state on a lysine residue.

Proteomic analyses have identified thousands of lysine acetylation sites across a vast number of proteins in various organisms, from bacteria to humans. frontiersin.orgjmb.or.kr These large-scale studies provide extensive data on the prevalence and context of this modification. For instance, in Escherichia coli, numerous proteins involved in critical metabolic pathways have been found to be acetylated, including the aspartyl-tRNA synthetase. jmb.or.kr The presence of an acetylated lysine within a protein that also contains aspartic acid residues underscores the complex regulatory environment where these amino acids operate.

The regulation of protein function is further complicated by the interplay between different PTMs at the same lysine residue. For example, SUMOylation (the attachment of a Small Ubiquitin-like Modifier protein) can occur on the same lysine residues that are targeted for acetylation, with the two modifications often being antagonistic. acs.org This competition creates a sophisticated control switch for regulating protein activity.

Table 3: Examples of Post-Translational Modifications Involving Aspartic Acid and Lysine

| Amino Acid | Modification Type | Description | Biological Relevance | Source |

|---|---|---|---|---|

| Lysine | Acetylation | Reversible addition of an acetyl group to the ε-amino group, neutralizing its positive charge. | Regulates gene expression, protein interactions, metabolism. | nih.gov, abcam.com |

| Lysine | Acylation (Aspartyl) | Formation of an isopeptide bond between the lysine side chain and an aspartyl group. | A form of protein cross-linking or modification. | umb.edu |

| Aspartic Acid | Phosphorylation | Addition of a phosphate group to the carboxyl side chain. | Can alter protein charge, structure, and function; observed in bacterial signaling. | abcam.com |

| Aspartic Acid | Isoaspartate Formation | Spontaneous cyclization of an aspartic acid residue. | Can alter protein structure and lead to recognition by repair enzymes. | wikipedia.org |

Advanced Analytical and Biophysical Methodologies for Aspartyl Lysine Research

High-Resolution Chromatographic Techniques for Aspartyl-Lysine Analysis

High-resolution chromatographic techniques are indispensable for the separation and analysis of Asp-Lys from complex biological matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful tools employed for this purpose.

HPLC methods are widely used for the analysis of amino acids and peptides. For instance, underivatized amino acids, including aspartic acid and lysine (B10760008), can be separated using mixed-mode HPLC columns that utilize both reversed-phase and ion-exchange mechanisms. scilit.com The separation can be achieved with LC/MS compatible conditions, often employing a gradient of an acid like trifluoroacetic acid (TFA) in a water/acetonitrile mobile phase. scilit.com Some HPLC methods allow for the simultaneous determination of multiple amino acids without the need for derivatization by using specific columns and gradient elution programs. mdpi.com

LC-MS/MS is a particularly powerful technique for the analysis of underivatized amino acids. pnas.org It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This allows for the rapid and robust quantitative measurement of amino acids in various samples. sciex.com For example, a method using a Supel™ Carbon LC column can resolve 20 amino acids without derivatization. pnas.org Another LC-MS/MS method was developed for the simultaneous detection of lysine and its degradation metabolites without derivatization, using a pentafluorophenyl column for satisfactory retention and separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of dipeptides like Asp-Lys, but it typically requires a derivatization step to increase the volatility of the analyte. nih.gov This is a limitation compared to HPLC, which is often preferred for peptide analysis. nih.gov However, GC-MS is valuable for specific applications, such as the analysis of small peptide derivatives or degradation products. nih.gov

Derivatization is a key strategy, particularly for GC-MS analysis, to enhance the volatility and thermal stability of amino acids and peptides. uit.no Common derivatizing agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms t-butyldimethylsilyl derivatives. researchgate.net For HPLC analysis, derivatization can improve detection sensitivity, especially when using UV or fluorescence detectors. Pre-column derivatization with reagents like phenylisothiocyanate (PITC) allows for the separation of amino acid derivatives on a C8 or C18 column. researchgate.net Another common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with primary and secondary amines and allows for fluorescence detection. nih.govnih.gov The choice of derivatization agent and method depends on the analytical technique and the specific requirements of the analysis. oup.com

| Derivatization Agent | Analytical Technique | Purpose |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | GC-MS | Increases volatility and thermal stability. researchgate.net |

| Phenylisothiocyanate (PITC) | HPLC | Enables UV detection and separation on reverse-phase columns. researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC) | HPLC | Allows for sensitive fluorescence detection. nih.govnih.gov |

| Ortho-phthalaldehyde (OPA) | HPLC | Reacts with primary amines for fluorescence detection. nih.gov |

| Fluorodinitrobenzene (FDNB) | HPLC | Used for the determination of available lysine by reacting with the ε-amino group. oup.com |

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures containing Asp-Lys. researchgate.netaston.ac.uk The combination of chromatography with mass spectrometry, such as LC-MS and GC-MS, provides both separation and structural identification capabilities. portlandpress.com

LC-MS/MS, in particular, has become a cornerstone for proteomics and metabolomics, allowing for the identification and quantification of peptides and their post-translational modifications (PTMs). aston.ac.uklibretexts.org This technique is crucial for studying the roles of lysine PTMs in various biological processes. oup.com The development of various LC-MS interfaces has made these systems widely available and applicable to a broad range of analytical challenges. researchgate.net Other hyphenated techniques include LC-NMR and LC-FTIR, which provide complementary structural information. researchgate.netaston.ac.uk The power of these combined methods lies in their ability to provide a high degree of automation, accuracy, and sensitivity for the analysis of biomolecules. portlandpress.com

Derivatization Strategies for Enhanced Detection and Separation

Spectroscopic Approaches for Structural and Conformational Studies of this compound Containing Systems

Spectroscopic methods are vital for elucidating the three-dimensional structure and dynamic properties of Asp-Lys and peptides incorporating this dipeptide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy provide detailed insights at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution structure and dynamics of peptides. uzh.ch For Asp-Lys containing peptides, ¹H NMR studies can reveal crucial information about their conformation. For example, in model tetrapeptides containing an Asp-Lys salt bridge, ¹H NMR chemical shifts have been used to confirm the formation of a strong intramolecular salt bridge, which in turn affects the flexibility of the peptide backbone. nih.govacs.org

| NMR Technique | Information Obtained for Asp-Lys Systems |

| ¹H NMR | Elucidation of solution conformation, detection of intramolecular hydrogen bonds and salt bridges. nih.govacs.org |

| ¹³C NMR | Characterization of carbon skeleton and differentiation of linkage isomers (α- vs. β-aspartyl). researchgate.net |

| 2D NMR (e.g., ¹H-¹³C HSQC) | Correlation of proton and carbon signals for unambiguous resonance assignment. nih.gov |

| Temperature-dependent NMR | Assessment of the stability of intramolecular interactions and backbone flexibility. nih.gov |

Mass spectrometry (MS) is a fundamental technique for the identification and quantification of Asp-Lys and for characterizing its modifications within larger peptides and proteins. nih.gov Tandem mass spectrometry (MS/MS) is particularly crucial for unequivocally assigning post-translational modifications (PTMs). aston.ac.uk The mass shift detected in the precursor ion (the peptide) must also be observed in the fragment ions that contain the modified amino acid. aston.ac.uk

For Asp-Lys, the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 262.14. nih.gov MS/MS fragmentation of this ion produces characteristic product ions that can be used for its identification. nih.govnih.gov

The analysis of PTMs on lysine residues is a significant area of proteomics where MS plays a central role. oup.comportlandpress.com Modifications such as methylation and acetylation can be identified by their characteristic mass shifts. nih.govnih.gov Quantitative proteomics workflows, often using stable isotope labeling by amino acids in cell culture (SILAC), coupled with affinity enrichment and LC-MS/MS, allow for the relative quantification of lysine methylation across different experimental conditions. nih.gov LC-MS/MS methods have also been developed for the rapid and sensitive quantitative analysis of underivatized free amino acids, including lysine and aspartic acid, in various biological fluids. sciex.combath.ac.uk

| Mass Spectrometry Application | Key Findings for this compound Research |

| Peptide Identification | Identification of Asp-Lys based on its precursor and fragment ion masses in MS/MS spectra. nih.govnih.gov |

| PTM Analysis | Detection and localization of modifications like methylation and acetylation on lysine residues within peptides. nih.govnih.gov |

| Quantitative Analysis | Measurement of the abundance of Asp-Lys and its modified forms in biological samples, often using LC-MS/MS. sciex.combath.ac.uk |

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.comportlandpress.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.orgoup.com The resulting CD spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure content, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgoup.com

For peptides containing Asp-Lys, CD spectroscopy can be used to determine their conformational changes under different conditions. For instance, the α-helical content of dodecapeptides with varying amino acid residues at the termini, including aspartate and lysine, has been measured using CD. pnas.org These studies have shown that the presence of aspartate at the amino terminus and lysine at the carboxyl terminus can stabilize α-helical structures. pnas.org The characteristic CD spectrum for an α-helix includes negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org By analyzing the CD spectrum, researchers can estimate the percentage of different secondary structural elements within a peptide containing Asp-Lys. pnas.orgamericanpeptidesociety.org

| Secondary Structure | Characteristic CD Spectral Features |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~190 nm. americanpeptidesociety.org |

| β-Sheet | Negative band near 217 nm, positive band around 195 nm. americanpeptidesociety.org |

| Random Coil | Low ellipticity with a negative band near 195 nm. americanpeptidesociety.org |

X-ray Crystallography and Cryo-Electron Microscopy in this compound Complex Studies

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structures of molecules at atomic or near-atomic resolution. These methods have been instrumental in elucidating the roles of aspartyl and lysyl residues in molecular interactions, including the specific case of this compound (Asp-Lys) isopeptide bonds and electrostatic interactions within protein complexes.

X-ray Crystallography has provided detailed insights into the precise geometry of complexes involving aspartate and lysine. In crystals of L-lysine L-aspartate, the structure is composed of alternating layers of the basic (lysine) and acidic (aspartate) molecules. ias.ac.in The aggregation of molecules within the lysine layer is similar in both LL (L-lysine L-aspartate) and LD (L-lysine D-aspartate) complexes. ias.ac.in However, the arrangement within the aspartate layer differs significantly between the two, highlighting the influence of stereochemistry on crystal packing. ias.ac.in

In the context of larger protein structures, X-ray crystallography reveals the critical roles of individual aspartate and lysine residues in forming enzyme active sites and mediating protein-ligand interactions. For instance, in many aspartic proteinases, two key aspartic acid residues are located at the active site. pmf.unsa.ba The crystal structure of endothiapepsin complexed with an inhibitor containing a lysine residue (H-189) shows the inhibitor in an extended conformation, making specific hydrogen bonds within the enzyme's active site. nih.gov Similarly, studies on asparaginyl-tRNA synthetase, which distinguishes asparagine from aspartic acid, show remarkable similarities to aspartyl-tRNA synthetase, with most active site residues, including key lysines, being identical. embopress.org The crystal structure of a lysine sulfonamide inhibitor bound to HIV-1 protease demonstrates direct hydrogen bonding between the inhibitor and the catalytic aspartic acid residues (Asp25 and Asp25'). asm.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for studying large, flexible, or heterogeneous protein complexes that are difficult to crystallize. Recent advances in cryo-EM have enabled the determination of near-atomic resolution structures of aggregates from neurodegenerative diseases and large enzymatic complexes. nih.gov These studies have revealed post-translational modifications, such as acetylation and ubiquitination, that occur at lysine residues within fibril cores. nih.gov

Cryo-EM has been used to solve the structures of essential protein complexes from various organisms. For example, the structure of the M18 aspartyl aminopeptidase (B13392206) from Plasmodium falciparum was determined at 3.2 Å resolution using single-particle cryo-EM. rcsb.org Furthermore, cryo-EM studies of Phosphatidylinositol-3-kinase related kinases (PIKKs) like Mec1 from yeast have provided complete atomic models. ucl.ac.uk These structures reveal conserved motifs where catalytic lysine and aspartic acid residues are crucial for coordinating ATP and facilitating the kinase activity. ucl.ac.uk A "bottom-up" endogenous structural proteomics approach using cryo-EM has successfully identified and solved the structures of multiple enzymes, including those with significant aspartyl and lysyl content, directly from human brain lysates. nih.gov

The following table summarizes examples of structures determined by these methods where aspartate and lysine interactions are key.

| Complex/Protein | Method | Resolution (Å) | PDB ID (if applicable) | Key Findings Related to this compound |

|---|---|---|---|---|

| L-lysine L-aspartate | X-ray Crystallography | N/A | N/A | Crystal structure consists of alternating layers of lysine and aspartate molecules. ias.ac.in |

| Asparaginyl-tRNA synthetase | X-ray Crystallography | 2.6 | N/A | Active site contains conserved lysine and aspartic acid residues crucial for function. embopress.org |

| Endothiapepsin-Inhibitor Complex | X-ray Crystallography | 2.0 | N/A | Inhibitor with a lysine residue forms specific hydrogen bonds with catalytic aspartates. nih.gov |

| HIV-1 Protease-Inhibitor Complex | X-ray Crystallography | 2.0 | 1K1A | Lysine sulfonamide inhibitor's hydroxyl group interacts with catalytic aspartates D25/D25'. asm.org |

| P. falciparum M18 Aspartyl Aminopeptidase | Cryo-EM | 3.2 | 6PEV | Structure of a large dodecameric complex determined by single particle analysis. rcsb.org |

| Yeast Mec1-Ddc2 Complex (PIKK) | Cryo-EM | High-resolution | N/A | Atomic model reveals conserved catalytic lysine and aspartic acid residues in the kinase domain. ucl.ac.uk |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are non-destructive methods that provide detailed information about the molecular structure and bonding within a sample. They are particularly useful for characterizing the functional groups present in this compound and related compounds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule based on its functional groups. In the context of amino acids, IR spectra show characteristic bands for the amino (-NH3+), carboxyl (-COO-), and side-chain groups. cdnsciencepub.com

For L-Lysine-L-Aspartic acid (LLA) crystals, Fourier Transform Infrared (FTIR) analysis has been used to confirm the formation of the salt. researchgate.net The spectra of amino acids are complex due to their zwitterionic nature in the solid state, which leads to broad absorption bands from extensive hydrogen bonding. pmf.unsa.ba For instance, the zwitterionic form of aspartic acid is characterized by a broad IR band around 1509 cm⁻¹ corresponding to the asymmetrical bending of the NH3+ group. pmf.unsa.ba Studies on DNP-derivatives of amino acids, including lysine and aspartic acid, show characteristic bands for the ionized carboxyl group around 1587 cm⁻¹ and 1408 cm⁻¹. cdnsciencepub.com Far-infrared spectroscopy, which probes lower frequency vibrations, has been used to identify bands related to hydrogen bond vibrations and crystal lattice vibrations in amino acids like lysine and aspartic acid. oup.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is highly sensitive to the vibrations of non-polar bonds and skeletal structures, making it complementary to IR spectroscopy.

The Raman spectrum of polycrystalline L-lysine has been registered over a wide range of wavenumbers (10-3700 cm⁻¹). researchgate.net Research has also identified different types of acetylated lysine by using Raman and IR spectroscopy combined with density functional theory (DFT) calculations. eurekalert.org This work demonstrated that characteristic bands of amide and carboxyl groups can effectively distinguish between Nε-acetylation and Nα-acetylation of lysine. eurekalert.org The Raman spectra of various amino acids, including aspartic acid and lysine, show distinct profiles that allow for their identification. scispace.com For example, the spectrum of L-asparagine monohydrate (structurally related to aspartic acid) shows characteristic modes that can be assigned to specific molecular vibrations. scispace.com

The table below presents some characteristic vibrational bands for functional groups found in aspartic acid and lysine.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference Compound |

|---|---|---|---|---|

| Ionized Carboxyl (-COO⁻) | Antisymmetric Stretch | ~1587 | IR | DNP-Amino Acids cdnsciencepub.com |

| Ionized Carboxyl (-COO⁻) | Symmetric Stretch | ~1408 | IR | DNP-Amino Acids cdnsciencepub.com |

| Ammonium (B1175870) (-NH₃⁺) | Asymmetric Bending | ~1509 | IR | Aspartic Acid pmf.unsa.ba |

| Ammonium (-NH₃⁺) | Rocking Modes | 989 - 1247 | IR & Raman | Aspartic Acid pmf.unsa.ba |

| Thiol (-SH) | Stretching | ~2550 | Raman | L-cysteine HCl scispace.com |

| Lattice Modes | External Vibrations | < 170 | Raman | L-isoleucine scispace.com |

Electrophoretic and Other Separation Techniques for this compound and Related Compounds

The separation and purification of this compound and its constituent amino acids, aspartic acid and lysine, are essential for their analysis and characterization. Various techniques are employed, leveraging differences in charge, polarity, and size.

Electrophoretic Techniques separate charged molecules based on their differential migration in an applied electric field. askfilo.comcimec.org.ar The charge of an amino acid or peptide is dependent on the pH of the surrounding buffer. vaia.com The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. askfilo.com

Aspartic Acid: With an acidic side chain, it has a low pI (2.8). In a buffer with a pH above its pI, it will be negatively charged and migrate towards the anode (positive electrode). askfilo.comvaia.com

Lysine: With a basic side chain, it has a high pI (9.7). In a buffer with a pH below its pI, it will be positively charged and migrate towards the cathode (negative electrode). At a pH of 9.7, lysine has a net charge of zero and will not migrate significantly in an electric field. askfilo.comvaia.combritannica.com

This compound: The charge of the dipeptide depends on the pH. At neutral pH, the N-terminal amino group and the lysine side-chain amino group will be protonated (+2 charge), while the C-terminal carboxyl group and the aspartic acid side-chain carboxyl group will be deprotonated (-2 charge), resulting in a net neutral charge. The pI of the dipeptide will be intermediate between that of its constituent amino acids.

Free-flow electrophoresis allows for the continuous separation of charged particles, and simulations of this process have been performed for aspartic acid and lysine. cimec.org.ar

Other Separation Techniques are widely used, particularly various forms of chromatography.